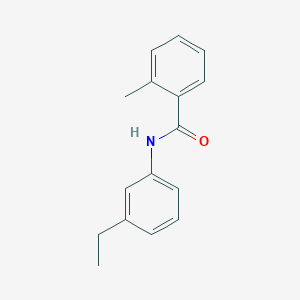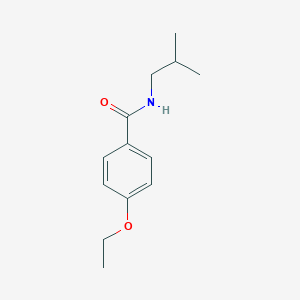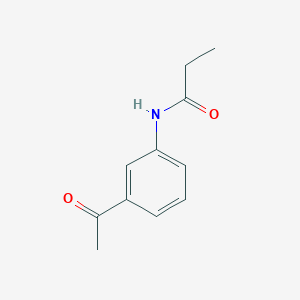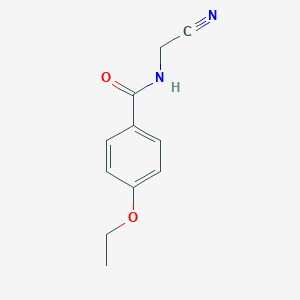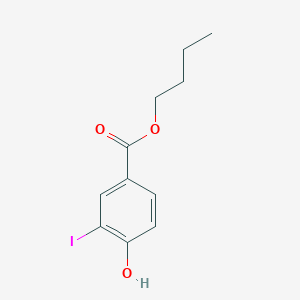
N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide, commonly known as DDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DDB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of DDB involves its interaction with various enzymes and receptors in the body. DDB has been found to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. DDB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Furthermore, DDB has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
DDB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, induce apoptosis in cancer cells, and protect neurons from oxidative stress. DDB has also been found to regulate glucose and lipid metabolism and modulate the expression of genes involved in cell proliferation and differentiation.
实验室实验的优点和局限性
DDB has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. Furthermore, DDB has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also limitations to using DDB in lab experiments. DDB has a low solubility in water, which can make it difficult to administer in vivo. Furthermore, the effects of DDB on different cell types and in different disease models may vary, which can make it challenging to generalize the results of experiments.
未来方向
There are several future directions for the study of DDB. One potential direction is to investigate the effects of DDB on other disease models, such as autoimmune disorders and cardiovascular disease. Furthermore, the development of DDB analogs with improved solubility and bioavailability could enhance its potential therapeutic applications. Additionally, the use of DDB in combination with other drugs or therapies could lead to synergistic effects and improved outcomes. Finally, the elucidation of the molecular mechanisms underlying the effects of DDB could lead to the development of novel therapeutic strategies.
Conclusion:
In conclusion, DDB is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of DDB involves the reaction of 3,4-dimethylbenzoyl chloride with 2,6-dimethoxyaniline, and the resulting product has been found to exhibit anti-inflammatory, antitumor, and neuroprotective effects. The mechanism of action of DDB involves its interaction with various enzymes and receptors in the body, and its biochemical and physiological effects have been extensively studied. While there are limitations to using DDB in lab experiments, there are also several future directions for the study of this compound.
合成方法
The synthesis of DDB involves the reaction of 3,4-dimethylbenzoyl chloride with 2,6-dimethoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure DDB. The synthesis of DDB has been reported in several research articles, and the purity and yield of the compound have been optimized over time.
科学研究应用
DDB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective effects. DDB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DDB has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, DDB has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
属性
CAS 编号 |
5355-65-7 |
|---|---|
产品名称 |
N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide |
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-8-9-13(10-12(11)2)18-17(19)16-14(20-3)6-5-7-15(16)21-4/h5-10H,1-4H3,(H,18,19) |
InChI 键 |
ODLSEIBCMCQVSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

